molecular formula C21H20O5 B3636109 benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B3636109
M. Wt: 352.4 g/mol
InChI Key: LGAMDWFBQRDADT-UHFFFAOYSA-N
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Description

Benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, anticoagulant, and anticancer properties . This particular compound is characterized by the presence of a benzyl group, an ethyl group, and a chromen-2-one moiety, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-4-methylcoumarin in dry acetone.
  • Add potassium carbonate to the solution.
  • Introduce benzyl bromoacetate to the reaction mixture.
  • Heat the mixture to 50°C and stir for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzyl, ethyl, and chromen-2-one moieties makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

benzyl 2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-17-14(2)18-10-9-16(11-19(18)26-21(17)23)24-13-20(22)25-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAMDWFBQRDADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 6
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benzyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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